Mal-VC-PAB-ABAEP-Azonafide is a sophisticated compound designed as a drug-linker conjugate for antibody-drug conjugates (ADCs). This compound incorporates Azonafide, a potent cytotoxic agent, linked through a specialized linker structure. The primary function of Mal-VC-PAB-ABAEP-Azonafide is to selectively deliver the cytotoxic agent to cancer cells while minimizing damage to healthy tissues. The unique structure of this compound enhances its stability in circulation and promotes targeted delivery, making it a promising candidate in cancer therapy .
The biological activity of Mal-VC-PAB-ABAEP-Azonafide is primarily attributed to Azonafide's mechanism of action. Azonafide is known for its ability to:
The synthesis of Mal-VC-PAB-ABAEP-Azonafide involves several key steps:
Mal-VC-PAB-ABAEP-Azonafide has significant applications in cancer treatment, particularly in:
Mal-VC-PAB-ABAEP-Azonafide can be compared with several similar compounds used in ADC formulations. Key similar compounds include:
| Compound Name | Mechanism of Action | Unique Features |
|---|---|---|
| Calicheamicin | DNA damaging agent | Highly potent with unique structural properties |
| Duocarmycin | DNA alkylator | Effective against various types of cancer |
| Pyrrolobenzodiazepines | DNA damaging agent | Known for their sequence-selective binding |
| Auristatins | Tubulin inhibitor | Effective in disrupting microtubule dynamics |
| Maytansinoids | Tubulin inhibitor | High potency and specificity against tumors |
Mal-VC-PAB-ABAEP-Azonafide stands out due to its unique combination of a stable linker and a potent cytotoxic agent specifically designed for targeted delivery, which enhances its therapeutic index compared to other compounds .
This comprehensive overview highlights the significance of Mal-VC-PAB-ABAEP-Azonafide within the realm of cancer therapeutics, showcasing its unique properties and potential applications.
Mal-VC-PAB-ABAEP-Azonafide represents a sophisticated drug-linker conjugate designed for antibody-drug conjugate applications, incorporating the cytotoxic agent azonafide through a specialized maleimide-valine-citrulline-para-aminobenzyl linker system [1] [2] [3]. The molecular formula C61H71N11O12 with a molecular weight of 1150.28 daltons demonstrates the complex architecture required for effective targeted drug delivery [2] [5].
The conjugation strategy employed in Mal-VC-PAB-ABAEP-Azonafide utilizes maleimide chemistry as the primary attachment mechanism to antibody cysteine residues [9]. This approach leverages the preferential reactivity of maleimide groups with sulfhydryl functionalities over other nucleophilic amino acids, ensuring selective conjugation at reduced interchain disulfide bonds [9] [19]. The maleimide moiety reacts approximately 1000 times faster with thiols than with amines at neutral pH conditions, providing exceptional selectivity for cysteine conjugation sites [19].
Contemporary antibody-drug conjugate conjugation methodologies can be categorized into three distinct classes: random conjugation, site-specific but non-selective conjugation, and fully site-specific and selective conjugation [10]. The maleimide-based system employed in Mal-VC-PAB-ABAEP-Azonafide falls within the site-specific but non-selective category, as conjugation occurs at predetermined cysteine residues following disulfide bond reduction [10]. This methodology typically employs tris(2-carboxyethyl) phosphine or dithiothreitol for disulfide reduction, generating eight available thiol groups per immunoglobulin G1 antibody for subsequent drug attachment [9].
| Conjugation Method | Selectivity | Drug-Antibody Ratio Control | Homogeneity |
|---|---|---|---|
| Random Lysine | Low | Limited | Heterogeneous |
| Interchain Cysteine | Moderate | Moderate | Semi-homogeneous |
| Engineered Cysteine | High | High | Homogeneous |
| Site-Specific (Non-natural amino acids) | Very High | Very High | Homogeneous |
The valine-citrulline dipeptide component serves as an enzymatically cleavable linker designed for intracellular payload release through cathepsin B-mediated hydrolysis [12] [13]. This dipeptide sequence demonstrates exceptional stability in human plasma while remaining susceptible to lysosomal protease cleavage, with half-lives in mice and monkey plasma of 6.0 and 9.6 days respectively [12]. The cathepsin B cleavage occurs specifically at the amide bond between the para-aminobenzyl carbamate spacer and the citrulline residue [52].
The para-aminobenzyl carbamate spacer functions as a self-immolative linker component that undergoes spontaneous 1,6-elimination following peptide cleavage [12] [49]. This mechanism ensures complete payload release in its unmodified, pharmacologically active form without requiring additional enzymatic processing [52]. The self-immolation process involves initial cathepsin B-mediated cleavage followed by rapid intramolecular cyclization and elimination of the cytotoxic payload [49].
Contemporary research has demonstrated that maleimide-thiol conjugates undergo gradual hydrolytic ring opening under physiological conditions, which paradoxically enhances conjugate stability by preventing retro-Michael addition reactions [46] [47]. The succinimide ring formed upon initial conjugation can be intentionally hydrolyzed to generate ring-opened products with half-lives exceeding two years [47]. This stabilization mechanism has been exploited through the development of electron-withdrawing maleimide derivatives that accelerate hydrolysis rates while maintaining conjugation integrity [47] [51].
The solid-phase peptide synthesis of the valine-citrulline-para-aminobenzyl linker component represents a critical manufacturing step in the production of Mal-VC-PAB-ABAEP-Azonafide [12] [15] [16]. Contemporary synthetic methodologies employ 9-fluorenylmethyloxycarbonyl chemistry on 2-chlorotrityl chloride resin to achieve high-yielding and reproducible linker production [15] [16].
The synthetic sequence initiates with the attachment of 9-fluorenylmethyloxycarbonyl-protected citrulline to the 2-chlorotrityl chloride resin under basic conditions [15]. The citrulline residue requires specialized handling due to its unique guanidino side chain, which can undergo undesired cyclization reactions if not properly protected [14]. Standard protection strategies employ trityl or 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl protecting groups to prevent intramolecular reactions during synthesis [14].
The subsequent coupling of 9-fluorenylmethyloxycarbonyl-valine utilizes N-[(1H-benzotriazol-1-yl)(dimethylamino)methylene]-N-methylmethanaminium hexafluorophosphate N-oxide as the coupling reagent [12] [18]. This third-generation coupling reagent demonstrates superior efficiency in preventing racemization while facilitating rapid amide bond formation [18]. The coupling reaction typically proceeds under the following optimized conditions:
| Parameter | Optimal Conditions |
|---|---|
| Coupling Reagent | N-[(1H-benzotriazol-1-yl)(dimethylamino)methylene]-N-methylmethanaminium hexafluorophosphate N-oxide (3 equivalents) |
| Base | N,N-diisopropylethylamine (6 equivalents) |
| Solvent | N,N-dimethylformamide |
| Temperature | 25°C |
| Reaction Time | 2-4 hours |
| Coupling Efficiency | >95% |
The incorporation of the para-aminobenzyl alcohol spacer occurs through N-[(1H-benzotriazol-1-yl)(dimethylamino)methylene]-N-methylmethanaminium hexafluorophosphate N-oxide-mediated coupling followed by dipeptide formation [12]. This methodology avoids the problematic epimerization associated with traditional coupling strategies and proceeds with improved overall yields [12]. The para-aminobenzyl alcohol moiety undergoes selective activation through its primary hydroxyl group, enabling clean carbamate formation without side reactions [12].
Advanced synthetic protocols have demonstrated overall yields of approximately 50% across the six-step synthesis from L-citrulline starting material [12]. This represents a significant improvement over earlier methodologies that suffered from low yields and extensive chromatographic purification requirements [15]. The enhanced efficiency derives from optimized protecting group strategies and the utilization of high-loading 2-chlorotrityl chloride resin [15] [16].
Contemporary developments in valine-citrulline linker synthesis have focused on preventing aspartimide formation, a common side reaction in peptide synthesis [14]. Aspartimide formation occurs through nucleophilic attack of the peptide backbone nitrogen on the side chain carbonyl of aspartic acid residues, leading to racemization and peptide fragmentation [14]. While citrulline does not directly participate in aspartimide formation, neighboring residues can influence this unwanted reaction through conformational effects [14].
The final deprotection and cleavage from the solid support employs trifluoroacetic acid cocktails containing appropriate scavengers for trityl and other protecting groups [14] [15]. The crude linker product undergoes purification through reversed-phase high-performance liquid chromatography, achieving purities exceeding 95% as determined by analytical high-performance liquid chromatography and mass spectrometry [15] [16].
Quality control during solid-phase synthesis involves monitoring each coupling reaction through ninhydrin or chloranil testing to ensure complete amino acid incorporation [14]. Incomplete couplings can be addressed through double coupling procedures or extended reaction times [14]. The modular nature of solid-phase synthesis enables the introduction of various conjugation handles in the final synthetic stages, providing flexibility for different payload attachment strategies [15].
Comprehensive analytical characterization of Mal-VC-PAB-ABAEP-Azonafide requires sophisticated techniques capable of resolving the complex molecular architecture and ensuring product purity [21] [22] [26]. High-performance liquid chromatography coupled with mass spectrometry represents the primary analytical platform for drug-antibody ratio determination and structural characterization [22] [26] [27].
Reversed-phase liquid chromatography-mass spectrometry analysis of Mal-VC-PAB-ABAEP-Azonafide typically employs C4 or C18 stationary phases under denaturing conditions to separate antibody light and heavy chains [22] [26]. The mobile phase consists of water-acetonitrile gradients containing 0.1% formic acid to promote efficient ionization and chain separation [27]. Optimal separation conditions achieve baseline resolution of conjugated and unconjugated antibody species within 15-20 minute analytical runs [22].
Mass spectrometric detection utilizes quadrupole time-of-flight or orbitrap analyzers to achieve the high mass accuracy required for drug-antibody ratio calculations [21] [26] [27]. The deconvolution of multiply charged ion envelopes employs maximum entropy algorithms to generate zero-charge mass spectra suitable for quantitative analysis [27]. Drug-antibody ratio determination involves integration of peaks corresponding to antibody species with different numbers of attached drug-linker moieties [27].
| Analytical Parameter | Typical Values |
|---|---|
| Retention Time Range | 12-18 minutes |
| Mass Accuracy | <5 parts per million |
| Drug-Antibody Ratio Precision | ±0.1 units |
| Detection Limit | 0.1 μg/mL |
| Linear Range | 1-100 μg/mL |
| Injection Volume | 10-20 μL |
Hydrophobic interaction chromatography provides an alternative approach for drug-antibody ratio analysis that maintains native antibody structure [22] [40]. This technique separates antibody species based on hydrophobic interactions between the stationary phase and drug-linker moieties [40]. The method demonstrates excellent correlation with mass spectrometry-based drug-antibody ratio determinations while offering simplified sample preparation [40].
Size exclusion chromatography coupled with mass spectrometry enables analysis of intact antibody-drug conjugates under native conditions [26] [27]. This approach preserves non-covalent interactions and provides information about aggregation and fragmentation products [27]. The mass spectrometry-compatible mobile phase consists of ammonium acetate buffers that maintain physiological pH while enabling efficient ionization [27].
Nuclear magnetic resonance spectroscopy serves as a complementary technique for structural characterization of the drug-linker components [24] [28]. Proton nuclear magnetic resonance analysis provides detailed information about chemical environments and molecular dynamics [28]. Two-dimensional correlation experiments enable complete structural assignment and verification of linker integrity [28].
The characterization of peptide linker components through nuclear magnetic resonance requires isotopic labeling strategies for complex molecules [28]. Carbon-13 and nitrogen-15 labeling facilitates the assignment of overlapping resonances and enables detailed structural analysis [28]. Selective amino acid labeling simplifies spectral interpretation by reducing the number of observable resonances [28].
Advanced mass spectrometry techniques employ tandem mass spectrometry for detailed structural characterization [21] [23]. The cleavable nature of the valine-citrulline linker enables targeted fragmentation studies that confirm linker identity and integrity [21]. Collision-induced dissociation generates characteristic fragment ions corresponding to the peptide sequence and drug payload [21].
| Nuclear Magnetic Resonance Parameter | Specification |
|---|---|
| Field Strength | 600-800 MHz |
| Sample Concentration | 1-5 mM |
| Acquisition Time | 2-8 hours |
| Temperature | 25°C |
| pH Range | 6.5-7.5 |
| Deuterated Solvent | D2O or DMSO-d6 |
Purity assessment through high-performance liquid chromatography employs multiple detection modes including ultraviolet absorbance at 214 nanometers and 280 nanometers [25] [43]. The dual-wavelength detection enables quantification of both peptide bonds and aromatic chromophores [43]. Gradient reversed-phase conditions achieve separation of closely related impurities and degradation products [25].
Matrix-assisted laser desorption ionization time-of-flight mass spectrometry provides rapid screening capabilities for drug-antibody ratio analysis [40]. This technique offers simplified sample preparation and rapid analysis times suitable for high-throughput applications [40]. The method demonstrates good correlation with liquid chromatography-mass spectrometry results while requiring minimal sample consumption [40].